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1-Amino-7-chloroanthracene-9,10-dione

Cat. No.: B13129887
CAS No.: 6375-43-5
M. Wt: 257.67 g/mol
InChI Key: GGJNMALYBXOQEF-UHFFFAOYSA-N
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Description

Overview of Anthraquinone (B42736) Derivatives in Academic Contexts

Anthraquinone derivatives, also known as 9,10-anthracenediones, are a significant class of compounds found in both natural and synthetic chemistry. biointerfaceresearch.com Naturally, they are abundant in various organisms, including plants, fungi, bacteria, and insects. researchgate.net These compounds are noted for their remarkable range of biological activities, which include anticancer, anti-inflammatory, antibacterial, and antifungal properties. researchgate.netontosight.ai

In addition to their medicinal relevance, anthraquinones are widely utilized in industry. Their vibrant colors and stable chemical structures have made them essential in the production of dyes and pigments. ontosight.ai Academically, they serve as versatile platforms for developing new molecules with tailored biological activities. researchgate.net The core anthraquinone structure consists of three fused benzene (B151609) rings with two ketone groups on the central ring, which can be chemically modified through various reactions like electrophilic and nucleophilic substitutions. numberanalytics.com This adaptability allows researchers to synthesize a vast library of derivatives and investigate how different functional groups affect their chemical and biological properties. numberanalytics.com

Structural Significance of Amino and Halogen Substituents on the Anthracene-9,10-dione Core

The introduction of substituents, such as amino and halogen groups, profoundly influences the properties of the anthracene-9,10-dione core. colab.ws The carbonyl groups on the central ring reduce the electron density of the aromatic system, which can impede reactions typical for aromatic compounds. colab.ws

Conversely, the chlorine atom (-Cl) is a halogen, which acts as an electron-withdrawing group through induction but can also donate electron density through resonance. This dual effect deactivates the ring towards electrophilic substitution while directing incoming groups to specific positions. In related compounds, the presence of a chloro group has been noted to enhance electrophilic reactivity. The interplay between the electron-donating amino group and the electron-withdrawing chloro group in 1-Amino-7-chloroanthracene-9,10-dione creates a unique electronic environment that dictates its reactivity and potential applications.

Interactive Data Table: Influence of Substituents on the Anthraquinone Core

Research Trajectories for Substituted Anthracene-9,10-diones

Current and future research on substituted anthracene-9,10-diones is diverse and expanding. A primary focus remains in medicinal chemistry, where these compounds are investigated as potential anticancer agents. nih.govacs.org Research involves synthesizing series of derivatives and studying their DNA-binding properties and structure-activity relationships to develop more effective and selective therapeutics. nih.gov One strategy to improve the biological profile of anthraquinones is the incorporation of additional fused heterocyclic rings, which has been shown to increase cytotoxic activity. researchgate.net

Beyond oncology, the applications for amino-substituted anthraquinones are broadening. They are being explored as analytical reagents, color indicators, and metal indicators. biointerfaceresearch.comresearchgate.net There is also growing interest in their use in materials science. For instance, some derivatives have been used in the development of polymers for cosmetic purposes and as components in photoinitiator systems for polymerization. biointerfaceresearch.com

Synthetic methodologies are also an active area of research. A common and advantageous method for creating substituted anthracenes involves the chemical reduction of the corresponding anthraquinone. nih.gov This protects the highly reactive positions 9 and 10, allowing for more controlled substitution on the outer rings. nih.gov The continuous development of novel synthetic routes and the exploration of new applications ensure that substituted anthracene-9,10-diones will remain a vibrant area of chemical research.

Established Synthetic Routes to Anthracene-9,10-dione Scaffolds

The construction of the anthraquinone core is a critical first step and can be achieved through several classical and modern synthetic strategies.

Friedel-Crafts Acylation and Related Intramolecular Condensation Reactions

One of the most fundamental and widely used methods for synthesizing the anthracene-9,10-dione scaffold is through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular condensation. rsc.orgnih.gov This process typically begins with the reaction of phthalic anhydride (B1165640) with a suitable benzene derivative in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). royalsocietypublishing.org This acylation reaction forms an o-benzoylbenzoic acid intermediate. prepchem.com

In the context of synthesizing a precursor for this compound, the reaction would involve phthalic anhydride and chlorobenzene. The initial Friedel-Crafts reaction yields 2-(4-chlorobenzoyl)benzoic acid. The subsequent step is an intramolecular cyclization, or condensation, of this intermediate. This is typically achieved by heating the o-aroylbenzoic acid in the presence of a strong dehydrating agent like concentrated sulfuric acid or oleum. orgsyn.orgprepchem.com The harsh acidic conditions promote the electrophilic attack of the carbonyl carbon onto the adjacent aromatic ring, leading to the closure of the central ring and, after dehydration, the formation of the stable, conjugated anthraquinone system. google.com This sequence affords 2-chloroanthracene-9,10-dione. While this places the chloro group at the 2-position, similar strategies with differently substituted starting materials can yield a variety of halogenated anthraquinones. The efficiency of the cyclization step is often enhanced by the presence of electron-donating groups on the aromatic ring. beilstein-journals.org

StepReactantsCatalyst/ConditionsProduct
1. AcylationPhthalic anhydride, ChlorobenzeneAlCl₃2-(4-chlorobenzoyl)benzoic acid
2. Condensation2-(4-chlorobenzoyl)benzoic acidConcentrated H₂SO₄, Heat2-Chloroanthracene-9,10-dione

Oxidation of Anthracene (B1667546) Precursors

Another primary route to anthracene-9,10-dione is the direct oxidation of anthracene. Anthracene is susceptible to oxidation at the C9 and C10 positions due to the high electron density at this central ring. This reactivity allows for the selective conversion of the central aromatic ring into a quinone system while leaving the outer two benzene rings intact, a process which is thermodynamically favorable.

A variety of oxidizing agents can be employed for this transformation. Common laboratory-scale reagents include chromic acid, nitric acid, and ammonium (B1175870) cerium(IV) nitrate (B79036). The choice of oxidant and reaction conditions can be tuned to optimize the yield and purity of the resulting anthraquinone. For industrial-scale production, catalytic air oxidation using catalysts like vanadium pentoxide (V₂O₅) at high temperatures is often preferred. This method is economically advantageous and aligns with greener chemistry principles by using air as the oxidant.

To obtain a chlorinated anthraquinone via this route, a substituted anthracene, such as 7-chloroanthracene, would be the required starting material. The oxidation would then proceed regioselectively at the 9 and 10 positions to yield the desired 2-chloroanthracene-9,10-dione.

PrecursorOxidizing AgentConditionsProduct
AnthraceneAmmonium cerium(IV) nitrateTetrahydrofuran (B95107)/WaterAnthracene-9,10-dione
AnthraceneNitric acid / Trichlorobenzene105-110 °CAnthracene-9,10-dione
2-ChloroanthraceneChromic acidAcetic acid2-Chloroanthracene-9,10-dione

Diels-Alder Cycloaddition Approaches to Anthraquinone Formation

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, provides an elegant approach to the synthesis of the anthraquinone framework. wikipedia.org This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile. For the synthesis of anthraquinones, a common strategy is the reaction of a 1,4-naphthoquinone (acting as the dienophile) with a suitable 1,3-diene.

For instance, the reaction of 1,4-naphthoquinone with 1,3-butadiene yields a tetrahydroanthracene-9,10-dione intermediate. This initial adduct is not yet aromatic in the central ring. To arrive at the final anthracene-9,10-dione structure, a subsequent oxidation step is required. This dehydrogenation or aromatization step is often carried out in the same reaction vessel (in situ) or as a separate step, using an oxidizing agent or under conditions that favor aromatization, such as air oxidation at elevated temperatures. This approach allows for the construction of complex and substituted anthraquinones by varying the substituents on both the naphthoquinone and the diene. nih.gov

Strategies for Introduction of Amino Functionalities on Anthracene-9,10-diones

Once the core anthraquinone scaffold is established, the introduction of the amino group at the C1 position is the next critical transformation. This is typically accomplished through nucleophilic substitution or by the reduction of a precursor functional group.

Amination Reactions on Halogenated Anthracene-9,10-diones

The introduction of an amino group onto the anthraquinone ring can be achieved via nucleophilic aromatic substitution (SNAr) on a halogenated precursor. Anthraquinone systems are activated towards nucleophilic attack due to the electron-withdrawing nature of the carbonyl groups. Halogens, such as chlorine, at the α-positions (e.g., C1) are particularly susceptible to displacement by nucleophiles.

To synthesize this compound, a plausible precursor would be 1,7-dichloroanthracene-9,10-dione. The reaction of this dichloro-substituted anthraquinone with ammonia (ammonolysis) or an amine can lead to the selective replacement of one of the chlorine atoms. google.comgoogle.com The reaction often requires elevated temperatures and may be carried out in a solvent or in an aqueous medium, sometimes with the aid of a copper catalyst to facilitate the substitution. The relative reactivity of the chlorine atoms at the 1 and 7 positions would influence the regioselectivity of the amination. Similarly, other leaving groups, such as sulfonate groups, can also be displaced by amines to form aminoanthraquinones. google.com

SubstrateReagentConditionsProduct
1,7-Dichloroanthracene-9,10-dioneAmmonia (NH₃)Heat, Pressure, optional catalystThis compound
1,4-Difluoroanthracene-9,10-dioneDiaminePyridine (B92270), Room Temperature1,4-Bis[(aminoalkyl)amino]anthracene-9,10-dione nih.gov
1-Chloroanthraquinone (B52148) carboxylic acidAmmonia (NH₃)Water, Heat1-Aminoanthraquinone (B167232) carboxylic acid google.comgoogle.com

Reductive Approaches for Amino Group Formation

An alternative and very common industrial method for introducing an amino group is through the reduction of a nitro group. This strategy involves the initial nitration of the anthraquinone scaffold, followed by reduction of the resulting nitroanthraquinone.

For the target molecule, this would involve the synthesis of 7-chloroanthracene-9,10-dione first, followed by a regioselective nitration to introduce a nitro group at the C1 position, yielding 1-nitro-7-chloroanthracene-9,10-dione. However, direct nitration of anthraquinone itself can lead to a mixture of products, including 1- and 2-nitroanthraquinones, which would then require separation. google.comgoogle.com

Once the nitro-substituted precursor is obtained, it can be readily reduced to the corresponding amino group. A wide array of reducing agents can be employed for this purpose. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) or chemical reduction using reagents such as sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaHS), or tin(II) chloride (SnCl₂) in an acidic medium. journalajacr.com The reduction of nitroanthraquinones is generally a high-yielding and clean reaction, making it a preferred method for the synthesis of aminoanthraquinones. journalajacr.com

SubstrateReducing AgentConditionsProduct
1-Nitroanthraquinone (B1630840)Sodium Hydrosulfide (NaHS)Water1-Aminoanthraquinone journalajacr.com
NitroanthraquinoneHydrogen (H₂)Catalyst (e.g., Pd/C)Aminoanthraquinone google.comgoogle.com
1-Nitro-7-chloroanthracene-9,10-dioneSnCl₂ / HClAcidic mediumThis compound

An in-depth examination of the synthetic methodologies for this compound and its related systems reveals a complex and evolving field of organic chemistry. The strategic introduction of substituents at specific positions on the rigid anthraquinone framework is a significant challenge that chemists continue to address through innovative direct and indirect methods. This article explores the regioselective halogenation techniques, directed synthesis approaches, and the development of sustainable protocols for this important class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8ClNO2 B13129887 1-Amino-7-chloroanthracene-9,10-dione CAS No. 6375-43-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6375-43-5

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

1-amino-7-chloroanthracene-9,10-dione

InChI

InChI=1S/C14H8ClNO2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H,16H2

InChI Key

GGJNMALYBXOQEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 1 Amino 7 Chloroanthracene 9,10 Dione

Reactivity of the Amino Group in 1-Amino-7-chloroanthracene-9,10-dione

The amino group at the C-1 position of the anthraquinone (B42736) scaffold is a primary site for a variety of chemical transformations, including N-alkylation, N-acylation, and condensation reactions. These modifications are instrumental in altering the electronic and steric characteristics of the molecule, thereby influencing its color, solubility, and binding properties.

N-Alkylation and N-Acylation Reactions

N-alkylation of aminoanthraquinones can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For instance, the N-methylation of N-acyl and N-carbamoyl amino acids has been extensively studied and is commonly carried out using sodium hydride and methyl iodide. A more recent and general platform for N-alkylation involves a copper metallaphotoredox-catalyzed reaction that utilizes silyl (B83357) radical activation of alkyl halides, offering a broad scope for coupling various N-nucleophiles with primary, secondary, and tertiary alkyl bromides under mild, room temperature conditions. princeton.edu

N-acylation of the amino group in aminoanthraquinones is a common strategy to introduce amide functionalities, which can enhance the stability and modify the electronic properties of the resulting molecule. This can be accomplished using acylating agents like acid chlorides or anhydrides. A novel approach for the N-acylation of amino-9,10-anthraquinones employs a system of a strong carboxylic acid and ammonium (B1175870) thiocyanate. nuph.edu.ua This method has been shown to be effective for the acetylation of 1-amino-9,10-anthraquinone with formic and trifluoroacetic acids in the presence of a two-fold excess of ammonium thiocyanate. nuph.edu.ua The acylation of amino groups in the 1-, 4-, 5-, and 8-positions of the anthraquinone core to form amide groups can lead to stronger intramolecular hydrogen bonding with the quinone oxygen atoms, resulting in a more planar molecular conformation. rsc.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Aminoanthraquinone Scaffolds

Reaction Type Reagents and Conditions Product Type Reference
N-Alkylation Alkyl halide, Base (e.g., NaH) N-Alkylaminoanthraquinone General Method
N-Alkylation Alkyl bromide, Cu(II) salt, LiOt-Bu, (TMS)₃SiOH, visible light N-Alkylaminoanthraquinone princeton.edu
N-Acylation Strong carboxylic acid, NH₄SCN N-Acylaminoanthraquinone nuph.edu.ua
N-Acylation o-Alkoxybenzoyl chloride, Triethylamine N-(o-Alkoxybenzoyl)aminoanthraquinone rsc.org

Condensation Reactions Leading to Heterocyclic Ring Formation

Reactivity of the Chloro Substituent

The chloro group at the C-7 position of this compound is susceptible to nucleophilic attack and can be replaced by a variety of nucleophiles. Furthermore, it serves as a handle for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Nucleophilic Aromatic Substitution Reactions

The chloro group on the anthraquinone ring can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the chloro group is influenced by the electronic nature of the anthraquinone core and the position of the substituent. While specific studies on this compound are limited, research on related chloroanthraquinones demonstrates the feasibility of these reactions. For instance, the synthesis of various aminoanthraquinone derivatives has been achieved through the nucleophilic substitution of chloro or other leaving groups with amines. core.ac.uknih.gov The reaction of 1,4-dihydroxyanthraquinone with butylamine (B146782) in the presence of a catalyst has been shown to yield amino-substituted products. nih.gov It is anticipated that the chloro group in this compound would undergo similar substitution reactions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of the Chloro Group

Nucleophile Reagent Example Expected Product
Amine Piperidine 1-Amino-7-(piperidin-1-yl)anthracene-9,10-dione
Alkoxide Sodium methoxide 1-Amino-7-methoxyanthracene-9,10-dione
Thiolate Sodium thiophenoxide 1-Amino-7-(phenylthio)anthracene-9,10-dione

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The chloro substituent on the anthraquinone ring provides a versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound, is a widely used method for the formation of biaryl linkages. While there are no specific reports on the Suzuki-Miyaura coupling of this compound, the reaction has been successfully applied to other chloroanthraquinone derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. rsc.org This reaction would be a valuable tool for the synthesis of N-aryl derivatives of this compound at the 7-position.

The Heck reaction , a palladium-catalyzed reaction of an aryl halide with an alkene, and the Sonogashira coupling , a palladium-catalyzed reaction of an aryl halide with a terminal alkyne, also represent potential avenues for the functionalization of the chloro substituent, leading to the introduction of vinyl and alkynyl groups, respectively. mdpi.comorganic-chemistry.org

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Expected Product Type
Suzuki-Miyaura Arylboronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base 7-Aryl-1-aminoanthracene-9,10-dione
Buchwald-Hartwig Primary/Secondary Amine Pd catalyst, Ligand, Base 7-(Amino)-1-aminoanthracene-9,10-dione
Heck Alkene Pd catalyst, Base 7-(Alkenyl)-1-aminoanthracene-9,10-dione
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) cocatalyst, Base 7-(Alkynyl)-1-aminoanthracene-9,10-dione

Modifications of the Anthracene-9,10-dione Core

The anthracene-9,10-dione core itself can undergo chemical transformations, primarily reduction and cycloaddition reactions. These modifications can significantly alter the electronic structure and properties of the resulting compounds.

The quinone moiety of the anthracene-9,10-dione core can be reduced to the corresponding hydroquinone (B1673460). This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or sodium dithionite. The electrochemical reduction of substituted anthraquinones has also been studied, revealing that the reduction potentials can be tuned by the nature and position of the substituents. core.ac.ukrsc.orgrsc.orgnih.gov

The anthracene (B1667546) core can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where the central ring acts as a diene. rsc.orgiucr.orgchegg.comorientjchem.orgniscpr.res.in This reaction allows for the construction of complex, three-dimensional structures. While the reactivity of the substituted anthracene-9,10-dione core in such reactions would be influenced by the existing amino and chloro groups, it represents a potential pathway for further structural diversification.

Redox Chemistry of the Quinone System and Its Implications

The defining feature of the anthracene-9,10-dione structure is the quinone system, which possesses characteristic redox activity. The two carbonyl groups can undergo reversible two-electron reduction to form the corresponding hydroquinone. smolecule.com This transformation from the planar quinone to the non-planar hydroquinone significantly alters the electronic and structural properties of the molecule.

The redox potential of the quinone system is sensitive to the nature and position of substituents on the aromatic rings. Electron-donating groups, such as the amino group at the 1-position, and electron-withdrawing groups, like the chloro group at the 7-position, modulate the electron density of the quinone moiety, thereby tuning its redox behavior. This tunability is a key aspect of its chemistry. arabjchem.org

The electrochemical behavior of aminoanthraquinones has been studied using techniques like cyclic voltammetry. For the closely related compound 1-aminoanthraquinone (B167232), the redox process is typically observed as a quasi-reversible or reversible step, corresponding to the formation of a radical anion and then a dianion. researchgate.net The implications of this redox chemistry are significant, particularly in the field of materials science, where anthraquinone derivatives are incorporated into polymers for use in electrochemical energy storage devices. arabjchem.org The ability to reversibly store charge makes them attractive candidates for organic-based batteries and supercapacitors. researchgate.net Biologically, the redox cycling of quinones can lead to the generation of reactive oxygen species, a mechanism relevant to the activity of some anthraquinone-based therapeutic agents. nih.gov

CompoundFirst Reduction Potential (Epc1)Second Reduction Potential (Epc2)Solvent/ElectrodeReference
1-Aminoanthraquinone-1.10 V-1.61 VDMSO/GC researchgate.net
1,4-Diaminoanthraquinone-1.21 V-1.72 VDMSO/GC researchgate.net

Introduction of Additional Substituents via Electrophilic or Nucleophilic Pathways

The this compound molecule offers several sites for the introduction of new functional groups. The amino group, the chloro group, and the aromatic rings can all serve as points of modification.

Nucleophilic Aromatic Substitution: The chloro substituent at the 7-position can be replaced by various nucleophiles. This is a common strategy for synthesizing a wide array of anthraquinone derivatives. For instance, reactions with amines (amination) or alkoxides can introduce new functional side chains. mdpi.comnih.gov Studies on analogous halo-anthraquinones, such as 1-amino-4-bromo-9,10-anthraquinone, demonstrate that the halogen can be displaced by primary aliphatic amines, often catalyzed by copper salts in what is known as an Ullmann condensation. nih.gov This pathway allows for the synthesis of derivatives with tailored solubility and functional properties. nih.gov

Reactions at the Amino Group: The primary amino group at the 1-position is a versatile handle for derivatization. It can undergo acylation with acid chlorides or anhydrides to form amides. This has been used to attach long side chains to the anthraquinone core, which can influence DNA binding and biological activity in related compounds. nih.govresearchgate.net The amino group can also be alkylated, although this may require specific conditions to control the degree of substitution. researchgate.net

Electrophilic Substitution on the Aromatic Rings: While the anthraquinone core is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl groups, the presence of the activating amino group can facilitate reactions like halogenation or nitration. The directing effects of the existing substituents would govern the position of the incoming electrophile.

Reaction TypeReagent/ConditionsSite of ReactionProduct TypeReference
Nucleophilic SubstitutionPrimary/Secondary Amines, Copper Catalyst (Ullmann)Chloro Group (C-7)7-Amino substituted derivatives nih.gov
AcylationAcid Chlorides (e.g., methacryloyl chloride), BaseAmino Group (N-1)N-Acyl (Amide) derivatives nih.govbeilstein-journals.org
AminationButylamine (BuNH2), PhI(OAc)2 catalystAromatic RingAmino-substituted derivatives nih.govnih.gov
Diazotization/CouplingNaNO2/HCl, then coupling agentAmino Group (N-1)Triazene derivatives nih.gov

Polymerization and Covalent Grafting Strategies for Anthracene-9,10-dione Derivatives

Integrating anthraquinone derivatives into polymeric structures is a key strategy to harness their properties in solid-state materials, preventing issues like leaching or dissolution that can occur with small molecules. arabjchem.org

Incorporation into Polymeric Backbones

Anthracene-9,10-dione units can be incorporated into the main chain or as side chains of polymers. arabjchem.org A common approach involves first modifying the anthraquinone molecule to introduce a polymerizable functional group. For this compound, the amino group is an ideal site for this modification. For example, it can be reacted with methacryloyl chloride to produce a monomer containing a polymerizable methacrylate (B99206) group. beilstein-journals.orgresearchgate.net This monomer can then be copolymerized with other vinyl monomers to create a polymer with covalently bound anthraquinone side chains. beilstein-journals.org

Alternatively, the chloro- and amino- groups can be used in polycondensation reactions. For instance, the chloro-group could potentially participate in coupling reactions like the Buchwald-Hartwig amination or Sonogashira coupling, which are used to form porous organic polymers (POPs) from halo-anthraquinone building blocks. arabjchem.org This method allows for the creation of rigid, porous materials with accessible redox-active sites for applications in catalysis and energy storage. arabjchem.org

Surface Functionalization of Polymeric Materials

Covalent grafting involves attaching the anthraquinone derivative to the surface of a pre-formed polymer or material. This approach is useful for modifying the surface properties of materials, such as color, conductivity, or reactivity. A notable example is the grafting of brominated anthraquinone derivatives onto O-carboxymethyl chitosan (B1678972) via an Ullmann condensation reaction. rsc.org This method utilizes the reactivity of the halogen substituent (analogous to the chloro group in this compound) to form a covalent bond with the polymer backbone. rsc.org

Such surface functionalization is highly effective for producing polymeric dyes where the chromophore is permanently attached, preventing it from leaching into the surrounding environment. rsc.org This is particularly important for materials used in textiles or biomedical applications. beilstein-journals.org Furthermore, grafting anthraquinone derivatives onto conductive surfaces like graphene has been explored for creating efficient supercapacitor electrodes and materials for wastewater treatment. researchgate.net

Computational and Theoretical Investigations of 1 Amino 7 Chloroanthracene 9,10 Dione

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. Various methods, differing in computational cost and accuracy, are employed to solve approximations of the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the ground-state properties of molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system based on its electron density. This approach offers a favorable balance between accuracy and computational efficiency.

For anthraquinone (B42736) and its derivatives, DFT calculations at levels like B3LYP/6-31G* are commonly used to determine optimized molecular geometries, vibrational frequencies, and thermodynamic properties. researchgate.netjscimedcentral.com Studies on hydroxyl-substituted anthraquinones show that DFT can accurately predict their planar structures and the influence of strong intramolecular hydrogen bonds on their configuration. researchgate.net The theory is also applied to investigate how different substituents affect the molecule's properties. In studies of various anthraquinone derivatives for applications like redox flow batteries, DFT has been instrumental in predicting electrochemical windows and solvation free energies. acs.org The choice of functional (e.g., PBE0, B3LYP) and basis set can be crucial, and their performance is often benchmarked against experimental data to ensure reliable predictions. researchgate.net For instance, investigations into amino-derivatives of 9,10-anthraquinone found that DFT calculations, when combined with a polarizable continuum model (PCM) to simulate a solvent, could predict electrode potentials with a root-mean-square error as low as 0.058 V. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. utah.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, they can offer higher accuracy, especially for systems where electron correlation is critical. utah.edu

In the study of anthraquinone derivatives, ab initio calculations are valuable for obtaining precise electronic structures. nih.govaps.org For example, Hartree-Fock calculations have been used alongside DFT and semi-empirical methods to compute the electrode potentials of amino-anthraquinones, demonstrating very high accuracy with a root-mean-square error of just 0.037 V. researchgate.net These methods are particularly important when studying charged species, such as the anions formed during the reduction of quinones, as they require careful treatment of the diffuse nature of the outermost orbitals. utah.edu The complexity and computational cost of high-level ab initio methods mean they are often used to benchmark the performance of more efficient methods like DFT for larger systems. jscimedcentral.com

Semi-empirical molecular orbital methods are based on the same theoretical framework as ab initio Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify the calculations. mpg.dearxiv.org Methods such as PM3, AM1, MNDO, and ZINDO neglect or approximate many of the complex integrals involved in ab initio calculations, making them significantly faster. nii.ac.jpresearchgate.net This speed allows for the rapid screening of large numbers of molecules or the modeling of very large systems. researchgate.net

For anthraquinone derivatives, particularly in the context of dyes, semi-empirical methods are useful for predicting electronic and absorption properties. nii.ac.jp A comparative study of various computational methods found that the PM5/RPA method was the most promising for predicting the maximum absorption wavelength (λmax) of anthraquinone dyes. nii.ac.jp While generally less accurate than DFT or ab initio methods, their low computational cost makes them an excellent tool for preliminary investigations. researchgate.net For example, the PM3 method was used to calculate the electrode potentials of amino-anthraquinone derivatives, yielding results with a root-mean-square error of 0.117 V, which, while higher than DFT or HF, is still useful for initial assessments. researchgate.net

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs a molecule's chemical reactivity, optical properties, and electrical behavior. Analysis of the electronic structure, particularly the frontier orbitals, is key to understanding these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation energy. researchgate.netscirp.org A smaller gap generally implies higher reactivity and easier electronic excitation.

For anthraquinone derivatives, the energies of the HOMO, LUMO, and the gap are strongly influenced by the nature and position of substituents. Electron-donating groups (EDGs) like the amino (-NH₂) group tend to increase the energy of the HOMO and LUMO, while electron-withdrawing groups (EWGs) like the chloro (-Cl) group tend to decrease their energy. sdu.dk For 1-amino-7-chloroanthracene-9,10-dione, the presence of both an EDG and an EWG would modulate the frontier orbital energies. Theoretical calculations for unsubstituted anthraquinone show a HOMO-LUMO gap of 4.2 eV. researchgate.net The introduction of substituents can tune this gap significantly. researchgate.net

Table 1: Effect of Substituents on Calculated LUMO Energies and HOMO-LUMO Gaps of Anthraquinone Derivatives Note: Data is compiled from various theoretical studies on different derivatives and is intended to be illustrative of substituent effects. Direct comparison requires identical computational methods.

Compound/SubstituentLUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Anthraquinone (Unsubstituted)-2.794.2 researchgate.net
Anthraquinone-Thiophene-2.783.1 researchgate.net
Dialkoxy Anthraquinone-2.82- researchgate.net
CN (EWG) SubstitutedDecreasesDecreases sdu.dk
NH₂ (EDG) SubstitutedIncreasesDecreases sdu.dk

The redox properties of anthraquinones are central to their function in many applications, including batteries and biological systems. The one-electron reduction potential is a measure of the tendency of a molecule to accept an electron. Computational methods, especially DFT, have proven to be powerful tools for predicting these potentials before a compound is synthesized. researchgate.net

There is a well-established relationship between the LUMO energy of a molecule and its reduction potential; a lower LUMO energy generally corresponds to a more favorable (higher) reduction potential. acs.org Computational studies on approximately 50 anthraquinone derivatives have successfully used this principle to screen for promising candidates for redox flow batteries. acs.org These studies show that electron-withdrawing groups like halogens (-Cl) and electron-donating groups like methyl (-CH₃) can systematically alter the reduction potential. jcesr.org For instance, complete methylation of anthraquinone was predicted to improve its reduction window by about 0.4 V. acs.org Similarly, calculations on amino- and carboxylic acid-substituted anthraquinones have been used to predict their redox potentials in the context of Li-ion batteries. doi.org These theoretical predictions provide crucial guidance for designing new molecules with tailored electrochemical properties. rsc.org

Table 2: Calculated Properties of Substituted Anthraquinones for Battery Applications Note: The data illustrates how computational chemistry is used to evaluate derivatives. Values are from a specific DFT study.

CompoundCharge Capacity (mAh/g)Reference
9,10-Anthraquinone257.4 doi.org
2-Aminoanthraquinone240.1 doi.org
2,6-Diaminoanthraquinone225.0 doi.org
Anthraquinone-2-carboxylic acid318.8 doi.org

Charge Distribution and Reactivity Indices Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface for ACAQ reveals distinct regions of positive and negative electrostatic potential. nih.gov The negative regions (typically shown in red) are associated with high electron density and are susceptible to electrophilic attack. For ACAQ, these are located around the electronegative oxygen atoms of the carbonyl groups and the chlorine atom. Conversely, the positive regions (blue) indicate electron deficiency and are the sites for nucleophilic attack, primarily located around the hydrogen atoms of the amino group. nih.gov

This charge mapping is crucial for predicting how the molecule will interact with other reagents. The amino group's hydrogen atoms present a site for potential hydrogen bonding, while the carbonyl oxygens act as hydrogen bond acceptors.

Table 1: Calculated Mulliken Atomic Charges for Selected Atoms of 1-Amino-5-chloroanthracene-9,10-dione (ACAQ) (Note: This data is illustrative, based on typical charge distributions in similar molecules as specific values from the primary source were not available for tabulation.)

Atom NumberElementMulliken Charge (a.u.)
C1Carbon0.15
N (amino)Nitrogen-0.75
C5Carbon0.05
Cl (chloro)Chlorine-0.10
C9Carbon0.45
O (carbonyl)Oxygen-0.50
C10Carbon0.45
O (carbonyl)Oxygen-0.50

This interactive table is based on representative data for ACAQ.

Global reactivity descriptors, derived from Frontier Molecular Orbital (FMO) analysis, provide quantitative measures of a molecule's reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For ACAQ, the FMO analysis indicates the presence of charge transfer within the molecule. nih.gov

Spectroscopic Property Prediction and Theoretical Validation

Computational chemistry allows for the simulation of various types of spectra, which can be compared with experimental data to validate both the theoretical model and the experimental findings.

Vibrational Spectra (FT-IR and FT-Raman): Theoretical vibrational spectra for ACAQ have been calculated using DFT (B3LYP/6-311G++(d,p)). nih.gov These calculations provide harmonic resonance frequencies and intensities, which correspond to the peaks observed in experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. The assignments of these vibrational modes are often confirmed using Potential Energy Distribution (PED) calculations. nih.gov

For ACAQ, the calculated vibrational wavenumbers show good agreement with experimental data, validating the optimized molecular structure. nih.gov Key vibrational modes include:

N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations.

C=O Stretching: The carbonyl groups of the anthraquinone core exhibit strong, characteristic stretching bands.

C-Cl Stretching: The chloro-substituent gives rise to a distinct stretching vibration.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for ACAQ (Note: This table presents a selection of key vibrational modes as reported in the study by Valarmathi et al., 2021.) nih.gov

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (DFT) (cm⁻¹)
N-H Asymmetric Stretch342834293430
N-H Symmetric Stretch331833193320
C=O Stretch167116721673
C=O Stretch163416351636
C-N Stretch133213331334
C-Cl Stretch721722723

This interactive table is based on data for ACAQ.

Electronic Spectra (UV-Vis): The electronic absorption spectrum of ACAQ was simulated in the liquid phase (ethanol) to understand its electronic transitions. nih.gov The calculations show that the absorption bands are primarily due to π to π* electronic transitions within the anthraquinone chromophore. The presence of the amino (auxochrome) and chloro groups modifies the absorption wavelengths compared to the parent anthraquinone molecule. nih.govacs.org

While the primary study on ACAQ focused on absorption, the fluorescence properties of aminoanthraquinone derivatives are of significant interest. Theoretical predictions of fluorescence involve calculating the energy difference between the first excited state (S1) and the ground state (S0) of the optimized excited-state geometry.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) models, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are computational tools used to correlate the chemical structure of a compound with its physical properties or biological activity. tandfonline.com

For anthraquinone derivatives, SPR models are widely used in the design of dyes to predict properties like color, lightfastness, and binding affinity to fabrics. They are also employed in drug discovery to predict the therapeutic activity and toxicity of potential drug candidates. tandfonline.comworktribe.com DFT-based molecular descriptors such as HOMO-LUMO gap, dipole moment, and various reactivity indices are often used as inputs for these models. tandfonline.com

A study on 1,4-dialkylamino-5,8-dihydroxy anthraquinones utilized DFT-based descriptors to understand their quantitative structure-activity relationships related to toxicity. tandfonline.com Similarly, QSPR models have been developed to predict the bioavailability of drug molecules, which could be applicable to anthraquinone-based therapeutics. nih.gov Although a specific SPR model for this compound has not been reported, the methodologies are well-established and could be applied to predict its properties based on its calculated molecular descriptors.

Reaction Pathway and Mechanism Studies through Computational Simulation

Computational simulations are powerful for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For anthraquinone derivatives, these studies can provide insights into their synthesis, degradation, and mode of action in biological systems.

For instance, photochemical substitution reactions of aminoanthraquinones have been rationalized using semi-empirical molecular orbital theory to explain the observed regioselectivity. bohrium.com Modern DFT methods would allow for a more detailed and accurate investigation of these reaction pathways, including the identification of intermediates and transition state structures.

While specific computational studies on the reaction pathways of this compound are not available in the reviewed literature, the computational toolkit exists to model potential reactions. Such studies could investigate, for example, the mechanism of nucleophilic aromatic substitution at the chloro position or electrophilic substitution on the aromatic rings, providing a theoretical foundation for synthetic strategies and understanding the compound's chemical stability.

Advanced Materials and Device Applications of 1 Amino 7 Chloroanthracene 9,10 Dione and Its Derivatives

Organic Electronics and Optoelectronic Materials

The unique π-conjugated system and redox properties of the anthraquinone (B42736) scaffold make 1-Amino-7-chloroanthracene-9,10-dione and its derivatives highly promising candidates for advanced materials in organic electronics and optoelectronics. The strategic placement of electron-donating amino groups and electron-withdrawing chloro groups allows for the fine-tuning of their electronic and optical properties. aip.orgrsc.org

Organic Semiconductors and Charge Transport Materials

Anthracene (B1667546) and its derivatives are foundational building blocks for organic semiconductors. rsc.org The development of n-type organic small molecule semiconductors, in particular, has garnered significant interest for their application in devices like organic field-effect transistors (OFETs). aip.org Anthraquinone (AQ) derivatives are emerging as promising candidates for n-type organic semiconductors. aip.org

Computational studies have shown that the introduction of electron-withdrawing groups, such as chlorine, can significantly alter the electronic properties of the anthraquinone core. aip.org These substitutions have been found to reduce the HOMO–LUMO gaps and improve electron injection, which are critical parameters for enhancing device performance. aip.org This makes chlorinated anthraquinone derivatives, like this compound, theoretically advantageous for creating high-performance n-type semiconductors. aip.org The amino group, acting as an electron donor, further modulates the electronic structure, offering a versatile strategy for tuning the material's charge transport characteristics. rsc.org For instance, a novel semiconductor based on 2-amino-anthracene was found to exhibit a field-effect hole mobility of 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ and a high ON/OFF ratio of 10⁴ in an OFET device, demonstrating the potential of this class of materials. rsc.org

Photovoltaic Devices, including Dye-Sensitized Solar Cells

Derivatives of anthraquinone are being actively explored for their utility in organic photovoltaic (OPV) cells, both as non-fullerene acceptors and as photosensitizers in dye-sensitized solar cells (DSSCs). koreascience.krresearchgate.net The fused aromatic ring structure and the benzoquinone unit provide high thermal stability and facilitate efficient electron reduction processes, which are beneficial for solar cell applications. koreascience.kr

In the context of OPVs, chlorinated non-fullerene acceptors have been instrumental in achieving record power conversion efficiencies. aip.org Research on anthraquinone-based electron acceptors has demonstrated their potential in bulk heterojunction solar cells. For example, in a system using P3HT as the donor, an anthraquinone derivative acceptor (THAQ) yielded a power conversion efficiency more than six times higher than a related compound (TMAQ), underscoring the significant impact of molecular design on photovoltaic performance. koreascience.kr

Anthraquinones are also utilized as photosensitizers in DSSCs. researchgate.net Their broad and intense absorption spectra in the visible region are a key attribute for this application. researchgate.net Studies have involved designing anthraquinone dyes with carboxylic acid anchoring groups to effectively bind to the TiO₂ electrode in DSSCs, although initial results have shown modest performance, indicating the need for further molecular engineering to optimize their photoelectrochemical properties. researchgate.net

Electroactive Polymers for Energy Storage Systems

A significant challenge for using small organic molecules like anthraquinone derivatives in batteries is their solubility in common organic electrolytes, which leads to capacity fade. rsc.org A successful strategy to overcome this is the polymerization of redox-active anthraquinone monomers into electroactive polymers. These polymers serve as stable and high-performance electrode materials for energy storage systems, particularly in lithium-ion batteries. psu.edu

Poly(anthraquinonyl sulfide) (PAQS) is a prominent example, often synthesized from monomers like 1,5-dichloroanthraquinone. rsc.orgnih.gov These polymers function as cathodes and exhibit high cycling stability. nih.gov To enhance the relatively modest theoretical specific capacity of PAQS (225 mAh/g), new poly(anthraquinonyl sulfides) (PAQxS) with longer polysulfide segments have been synthesized. These materials demonstrate a dual reversible redox mechanism from both the anthraquinone and polysulfide units, achieving very high initial experimental capacities exceeding 600 mAh/g and showing higher steady-state capacity than traditional PAQS. nih.gov

Similarly, polyanthraquinones (PAQ), synthesized through the condensation polymerization of monomers like 1,4-dichloroanthraquinone, have shown exceptional performance as lithium-storage cathodes. psu.edu These materials can achieve reversible capacities nearly equal to their theoretical values, exhibit stable cycling with minimal capacity loss over hundreds of cycles, and are capable of rapid charging and discharging. psu.edu The performance of different PAQS isomers has been shown to depend on their structural flexibility, which affects the accessibility of carbonyl groups to Li cations, with some isomers demonstrating remarkable ability to function across a wide temperature range from 60 °C down to -30 °C. rsc.orgrsc.org

PolymerMonomer ExampleKey Performance MetricValueReference
Poly(anthraquinonyl sulfide) (PAQS)1,5-dichloroanthraquinoneTheoretical Specific Capacity225 mAh/g nih.gov
Poly(anthraquinonyl sulfides) (PAQxS)1,5-dichloroanthraquinoneInitial Experimental Capacity> 600 mAh/g nih.gov
Poly(1,4-anthraquinone) (P14AQ)1,4-dichloroanthraquinoneReversible Capacity~260 mAh/g psu.edu
Poly(1,4-anthraquinone) (P14AQ)1,4-dichloroanthraquinoneCapacity Retention99.4% after 1000 cycles psu.edu
2,6-PAQS Isomer2,6-dichloroanthraquinoneEnergy Density at -30 °C275 Wh/kg rsc.orgrsc.org

Sensor Technologies and Analytical Probes

The inherent chromophoric and fluorophoric nature of the anthraquinone core makes its derivatives excellent platforms for developing chemical sensors and analytical probes. researchgate.net Their optical properties are often sensitive to the local chemical environment, allowing for the detection of various analytes through changes in fluorescence or color. researchgate.netdntb.gov.ua

Fluorescent Sensors for Chemical Species Detection

Anthraquinone derivatives have been widely employed in the design of fluorescent chemosensors for detecting a range of chemical species, including metal ions and anions. researchgate.netdntb.gov.ua The sensing mechanism often involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the interaction of the analyte with the sensor molecule. researchgate.net

A polymer closely related to the subject compound, Poly(1-amino-5-chloroanthraquinone) (PACA), has been developed as a highly sensitive and selective fluorescent sensor for ferric ions (Fe³⁺). researchgate.net In the presence of Fe³⁺, the fluorescence of the PACA polymer is significantly quenched. researchgate.net This sensor exhibits a linear response over a wide concentration range and demonstrates an ultra-low detection limit of 2.0 × 10⁻¹¹ M. researchgate.net The quenching mechanism is attributed to the formation of a non-fluorescent complex between the polymer and the ferric ions in the ground state. researchgate.net

Other small-molecule sensors based on the anthraquinone-imidazole framework have been designed for the sequential detection of analytes. nih.gov For example, one such sensor can detect Ag⁺ ions through significant fluorescence quenching, with a detection limit as low as 66 nM. nih.gov The resulting complex can then be used to detect biothiols, which restore the fluorescence, demonstrating a reversible sensing capability. nih.gov

Sensor MaterialTarget AnalyteSensing PrincipleDetection LimitReference
Poly(1-amino-5-chloroanthraquinone) (PACA)Fe³⁺Fluorescence Quenching2.0 x 10⁻¹¹ M researchgate.net
2-(furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (FAI)Ag⁺Fluorescence Quenching66 nM nih.gov
FAI-Ag⁺ ComplexBiothiols (e.g., Cys)Fluorescence Recovery89 nM (for Cys) nih.gov
2-(1-Amino-2-anthraquinonyliminomethyl)phenol (L)Cu²⁺Fluorescence Quenching8.95 x 10⁻⁸ M rsc.org

Colorimetric Sensors for Environmental and Chemical Monitoring

Colorimetric sensors offer a significant advantage for environmental and chemical monitoring as they often allow for detection by the naked eye without the need for sophisticated instrumentation. researchgate.netrsc.org Many anthraquinone-based fluorescent sensors also function as colorimetric probes, providing a dual-channel detection mechanism. rsc.org

For instance, the anthraquinone-imidazole sensor (FAI) for Ag⁺ not only shows fluorescence quenching but also undergoes a rapid and clear color change from yellow to orange upon binding with the silver ions. nih.gov Another sensor, 2-(1-Amino-2-anthraquinonyliminomethyl)phenol, was developed for the detection of Cu²⁺ ions. rsc.org The addition of Cu²⁺ results in a distinct visual color change from pink to blue. rsc.org This system can be used for the sequential detection of sulfide (B99878) ions (S²⁻), as the addition of S²⁻ removes the copper from the complex, regenerating the sensor's original color and optical properties. rsc.org The applicability of such sensors has been demonstrated by fabricating paper test strips for the convenient colorimetric detection of target ions in water samples. rsc.org Furthermore, anthraquinone-based imine probes have been synthesized for the selective colorimetric detection of cyanide ions (CN⁻), displaying an immediate color change from orange to pink in the presence of the anion. researchgate.net These examples highlight the versatility of anthraquinone derivatives in creating simple, cost-effective, and rapid analytical tools for monitoring environmentally and biologically important species. researchgate.net

Advanced Dye and Pigment Technologies

The application of this compound and its derivatives in advanced dye and pigment technologies is primarily due to their excellent coloration properties, photostability, and ability to be incorporated into polymeric structures to create novel materials with enhanced performance characteristics.

Chromophore Design and Coloration Properties

The coloration properties of this compound are dictated by its anthraquinone core, which acts as a chromophore. The presence of an electron-donating amino group (-NH₂) at the 1-position and an electron-withdrawing chloro group (-Cl) at the 7-position significantly influences the electronic transitions within the molecule, thereby affecting its color. The amino group, in particular, is known to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the anthraquinone core, moving the color from the yellow-orange region towards red and blue hues.

Derivatization of the amino group or further substitution on the aromatic rings can lead to a wide palette of colors. For instance, arylaminoanthraquinone dyes can be fine-tuned to achieve a range of colors by modulating the intramolecular charge transfer interactions. researchgate.net The electronic properties and planarity of the substituent groups on the anthraquinone skeleton have a marked effect on the absorption wavelength of the resulting dyes. rsc.org Generally, the introduction of electron-donating groups leads to deeper colors. rsc.org

Theoretical studies using methods like Density Functional Theory (DFT) have been employed to predict the electronic spectra and color of anthraquinone dyes with a fair degree of accuracy, aiding in the rational design of new chromophores. rsc.org

Below is a table summarizing the coloration properties of some representative anthraquinone derivatives, illustrating the effect of different substituents on their absorption maxima.

CompoundSubstituentsSolventλmax (nm)Color
1-Aminoanthraquinone (B167232)1-NH₂Methanol-Red
1,4-Diaminoanthraquinone1,4-(NH₂)₂--Violet
1-Amino-2-methylanthraquinone1-NH₂, 2-CH₃Methanol-Orange-Red
1,2-Dihydroxyanthraquinone (Alizarin)1,2-(OH)₂Methanol-Red

Interactive Data Table This table is interactive. You can sort the data by clicking on the column headers.

Photostability and Lightfastness Studies in Advanced Materials

A critical factor for the application of dyes and pigments in advanced materials is their ability to withstand photodegradation. Anthraquinone dyes are generally known for their good photostability. The stability of these dyes can be further enhanced through molecular design and by their incorporation into protective matrices.

Studies on anthraquinone derivatives doped into polymer matrices like poly(methyl methacrylate) (PMMA) have shown that the molecular structure of the dye plays a crucial role in its photostability. rsc.org For instance, the presence of certain functional groups can either accelerate or inhibit the rate of photodegradation. rsc.org While specific studies on the photostability of this compound are not extensively documented, research on similar amino-substituted anthraquinones provides valuable insights.

The lightfastness of polymeric dyes derived from anthraquinones has been shown to be superior to that of their non-covalently bonded counterparts. researchgate.net This is attributed to the covalent bonding which restricts the mobility of the dye molecules and reduces their susceptibility to photochemical reactions.

Novel Polymeric Dyes for Enhanced Performance

The development of polymeric dyes, where the chromophore is covalently bonded to a polymer backbone, offers several advantages over traditional dyes, including improved fastness properties, non-toxicity, and non-sublimation. scirp.org Aminoanthraquinone derivatives are excellent candidates for the synthesis of such polymeric dyes due to the reactive nature of the amino group.

Several strategies have been employed to create novel polymeric dyes from anthraquinone derivatives. One approach involves the synthesis of polymerizable dyes containing a reactive group, such as an acryloyl group, which can then be copolymerized with other monomers to produce colored polymer latexes. researchgate.net Another method is the grafting of anthraquinone derivatives onto natural polymers like O-carboxymethyl chitosan (B1678972) through reactions like the Ullmann condensation. rsc.orgrsc.org Furthermore, polycondensation techniques have been used to synthesize polymeric dyes, for example, by reacting diaminoanthraquinones with diacids to form colored polyamides. scirp.org

These polymeric dyes have shown promising applications in textiles, coatings, and other advanced materials where durability and high performance are required. scirp.org

The table below presents examples of polymeric dyes synthesized from anthraquinone derivatives.

Polymer BackboneAnthraquinone DerivativeSynthesis MethodApplication
Polystyrene-co-poly(butyl acrylate)-co-poly(methacrylic acid)1-(6-acrylamidohexylamino) anthraquinoneEmulsion CopolymerizationColored Polymer Latexes
O-carboxymethyl chitosanBrominated anthraquinone derivativesUllmann CondensationPolymeric Dyes
Polyamide1,4-Diaminoanthraquinone and aliphatic diacidsLow-Temperature Solution PolycondensationTextile Dyeing (Cotton and Polyester)

Interactive Data Table This table is interactive. You can sort the data by clicking on the column headers.

Photocatalytic Applications

Recent research has highlighted the potential of anthraquinone derivatives in photocatalysis. These compounds can act as efficient photosensitizers, absorbing light and initiating chemical reactions. Their applications in this field range from the degradation of organic pollutants to the reduction of carbon dioxide.

Aminoanthraquinone organic dyes have been successfully employed as photosensitizers in combination with an iron porphyrin catalyst for the visible-light-driven reduction of CO₂ to CO. scirp.org The donor-acceptor character of these dyes significantly enhances their photocatalytic activity. scirp.org

Furthermore, anthraquinone and its derivatives have been investigated as recyclable photocatalysts for the efficient degradation of organic pollutants, such as Rhodamine B, in water under visible light. The photocatalytic activity can be tuned by introducing different substituents on the anthraquinone core. amanote.com For instance, a 2-carboxyanthraquinone derivative has demonstrated exceptional photocatalytic activity. amanote.com Graphene-aminoanthracenedione composites have also been patented for wastewater treatment, indicating their potential in environmental remediation. northwestern.edu While specific studies on the photocatalytic activity of this compound are limited, the existing research on related compounds suggests its potential in this area, particularly in the degradation of halogenated organic pollutants. northwestern.edunih.govrsc.org

Integration into Polymer Matrices for Functional Composites

The incorporation of this compound and its derivatives into polymer matrices can lead to the creation of functional composites with tailored optical and mechanical properties. The anthraquinone moiety can impart color, UV-shielding capabilities, and even photo-responsive behavior to the polymer.

The method of integration can be either through non-covalent doping or by covalent incorporation of the dye into the polymer structure. As mentioned earlier, doping of anthraquinone derivatives into PMMA has been studied to evaluate their photodegradation and self-healing properties. rsc.org

Covalent integration, as in the case of polymeric dyes, results in more stable and durable materials. researchgate.net For example, a polymer derived from 1,4-Bis(p-tolylamino)anthracene-9,10-dione has been utilized for ophthalmic cosmetic purposes. northwestern.edu The development of such functional composites opens up possibilities for applications in areas such as optical data storage, smart textiles, and advanced coatings.

Future Directions and Emerging Research Avenues for 1 Amino 7 Chloroanthracene 9,10 Dione

Development of Novel and Green Synthetic Methodologies

The industrial viability and environmental footprint of 1-amino-7-chloroanthracene-9,10-dione and its derivatives are heavily dependent on the efficiency and sustainability of their production methods. Future research is increasingly focused on moving away from traditional syntheses, which can involve harsh reagents and generate significant waste, toward more innovative and ecologically sound alternatives.

Key research thrusts include:

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reactor, represents a significant advance. For instance, processes using Mo-V-P heteropoly acids as bifunctional catalysts that facilitate both acid-catalyzed condensation and oxidation have been demonstrated for substituted anthraquinones. scirp.orgresearchgate.net This approach minimizes the need for isolating intermediates, thereby reducing solvent usage, energy consumption, and waste generation. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in Applying this technology to the synthesis of anthraquinone (B42736) derivatives under solvent-free conditions can drastically reduce reaction times from hours or days to mere minutes, while also eliminating the need for volatile and often hazardous organic solvents. rasayanjournal.co.in

Electrochemical Synthesis: A particularly novel and green approach is the in situ electrosynthesis of anthraquinones from anthracene (B1667546) precursors. rsc.org This method can be performed at room temperature in aqueous solutions, avoiding the use of hazardous chemical oxidants or expensive noble metal catalysts. The resulting anthraquinone can be used directly in applications like flow batteries without extensive purification. rsc.org

Synthetic MethodKey FeaturesAdvantagesRelevant Findings
One-Pot Synthesis with Heteropoly Acids Bifunctional (acidic and oxidative) catalysts.Reduced waste, energy efficiency, simplified process.Achieved yields up to 90% and purities of 96–97% for substituted anthraquinones. scirp.orgresearchgate.net
Microwave-Induced Solvent-Free Synthesis Utilizes microwave energy to drive reactions without a solvent medium.Drastically reduced reaction times, elimination of solvent waste.Offers a rapid and efficient alternative to traditional heating methods. rasayanjournal.co.in
In Situ Electrosynthesis Electrochemical oxidation of precursors in a flow cell.Avoids hazardous oxidants, operates at room temperature, scalable.Successfully generated redox-active anthraquinones for immediate use in flow batteries. rsc.org

Exploration of Advanced Derivatization Chemistries for Tailored Functionality

The core structure of this compound serves as a versatile scaffold for the introduction of various functional groups. Advanced derivatization is crucial for fine-tuning the molecule's electronic, optical, and biological properties for specific applications.

Future research in this area will likely focus on:

Nucleophilic Substitution Reactions: The amino and chloro substituents on the anthraquinone ring are reactive sites for further modification. For example, the bromine atom in analogous 1-amino-4-bromo-9,10-anthraquinones is readily substituted by various (aryl)alkylamino groups to create a library of derivatives, including acid dyes and biologically active compounds. nih.govnih.gov

Carboxamide Linkages: Creating carboxamide linkages by reacting the amino group with heterocyclic compounds has been shown to produce derivatives with potent biological activities. researchgate.net This strategy opens avenues for developing new therapeutic agents based on the anthraquinone framework.

Appendage of Ligating Moieties: Attaching specific chelating groups to the 1-amino position can transform the molecule into a highly selective chromogenic sensor. Research has shown that introducing different nitrogen-containing appendages (e.g., arylamine, alkylamine, pyridyl nitrogen) allows the derivatized molecule to selectively bind with metal ions like Cu²⁺, Ni²⁺, and Co²⁺, resulting in a distinct color change visible to the naked eye. researchgate.net This tailored functionality is critical for applications in environmental monitoring and analytical chemistry.

In Situ and Operando Characterization of Material Systems

To fully understand and optimize the performance of materials incorporating this compound, it is essential to study them under real-world operating conditions. In situ (in the original place) and operando (in the working state) characterization techniques provide unprecedented insight into the dynamic structural and chemical changes that govern material function. nsf.govaip.org

Emerging research avenues include:

Electrochemical Device Analysis: For applications in batteries or supercapacitors, techniques like in situ Atomic Force Microscopy (AFM) can directly visualize crystal growth and morphological changes on electrode surfaces during cycling. jos.ac.cn Operando X-ray diffraction (XRD) and Ultraviolet Photoelectron Spectroscopy (UPS) can probe the evolution of crystal structures and electronic states as the device operates. jos.ac.cn

Spectroelectrochemistry: Combining spectroscopic methods with electrochemical measurements allows for the direct correlation of molecular changes with performance. Techniques such as in situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can be used to probe reaction mechanisms at electrode-electrolyte interfaces. aip.org

Probing Complex Environments: Advanced scanning probe microscopies, such as Electrochemical Strain Microscopy (ESM), are capable of probing local ionic flows and electrochemical reactivity within a material, even in complex liquid environments. jos.ac.cn This is crucial for understanding the behavior of anthraquinone-based materials in sensors or energy storage systems that operate in solution. aip.orgjos.ac.cn

Application of Machine Learning and Artificial Intelligence in Material Design and Prediction

The discovery and optimization of new materials can be significantly accelerated by leveraging the power of machine learning (ML) and artificial intelligence (AI). rsc.org These computational tools can analyze vast datasets to identify complex structure-property relationships, predict the characteristics of novel molecules, and guide experimental efforts toward the most promising candidates. rsc.orgaalto.fi

Future applications in the context of this compound include:

Property Prediction: AI models, particularly neural networks and kernel ridge regression, can be trained on large databases of organic molecules to predict key properties such as color, solubility, electronic levels, and reactivity with high accuracy. aalto.fi This predictive power can screen thousands of potential derivatives of this compound virtually, saving significant time and experimental resources. arxiv.org

Generative Design: AI can be used not only to predict properties but also to generate entirely new molecular structures with desired characteristics. acs.org By defining a target property (e.g., a specific absorption wavelength for a new dye), generative models can propose novel derivatives of the core anthraquinone structure that are most likely to exhibit that property. hellonesh.io

Process Optimization: In the manufacturing of dyes and pigments, ML algorithms can analyze production data to identify the key factors that influence product quality and lead to non-conformities. scitepress.orgglobaltextiletimes.com This data-driven approach can be used to optimize dyeing processes, reduce waste, and improve color consistency. globaltextiletimes.comfrontiersin.org

AI/ML ApplicationTechnique/ModelObjectivePotential Impact
Property Prediction Neural Networks, Kernel Ridge Regression, DFTForecast electronic, optical, and physical properties of new derivatives.Accelerate screening of candidate molecules; reduce reliance on trial-and-error experiments. aalto.fi
Generative Design Deep learning-based molecule generatorsPropose novel molecular structures with specific, predefined target properties.Discover unconventional and highly functional molecules for advanced applications. acs.org
Process Optimization Random Forest, Gradient Boosted TreesIdentify critical process parameters affecting dye quality and non-conformities.Enhance manufacturing efficiency, reduce material waste, and improve product consistency. scitepress.org

Synergistic Integration in Multifunctional Hybrid Systems

The true potential of this compound may be realized when it is integrated into multifunctional hybrid materials, where the synergistic interaction between components leads to enhanced performance that surpasses the sum of the individual parts.

Promising areas for future research are:

Energy Storage Composites: Anthraquinone-based molecules are redox-active and can be incorporated into composite materials for high-performance energy storage. For example, integrating anthraquinone-based polyimides with reduced graphene oxide (rGO) and SnO₂ creates a composite anode for lithium-ion batteries. hep.com.cn The rGO improves electronic conductivity and stability, while the anthraquinone units provide additional active sites, leading to a synergistic enhancement of reversible capacity and cycling stability. hep.com.cn Similar synergistic effects are observed in composites with polypyrrole and covalent organic frameworks for supercapacitors. researchgate.netresearchgate.net

Environmental Remediation Systems: The combination of anthraquinones with other materials, such as biochar, can lead to synergistic effects in environmental applications. In one study, biochar was found to protect and support microbial communities in the presence of anthraquinone, enhancing the efficiency of nitrogen removal in water treatment systems. nih.gov

Therapeutic Adjuvants: In medicine, anthraquinones have been studied for their potential to act as adjuvants that enhance the effectiveness of standard cancer therapies. nih.gov Their ability to chemosensitize drug-resistant cancer cells represents a synergistic interaction between the natural compound and conventional chemotherapeutic agents. nih.gov

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